1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea core linked to a dimethoxyphenyl group and a furan-thiophene moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as the dimethoxyphenyl isocyanate and the furan-thiophene derivative. These intermediates are then reacted under controlled conditions to form the final urea compound. Common reagents used in these reactions include phosgene or triphosgene for isocyanate formation and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound’s properties.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or electronic components, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea: Similar structure but with a different position of the furan ring.
1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-3-yl]methyl}urea: Variation in the thiophene ring position.
1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]ethyl}urea: Different alkyl chain length.
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea stands out due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties, such as enhanced stability or specific binding affinities, making it valuable for various applications.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-16-5-3-4-15(17(16)23-2)20-18(21)19-9-14-8-13(11-25-14)12-6-7-24-10-12/h3-8,10-11H,9H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSDQOWXKUVKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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